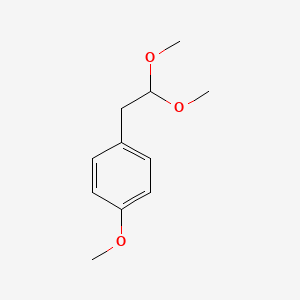

1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-10-6-4-9(5-7-10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVAXOJOOALGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339222 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42866-92-2 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42866-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,2-Dimethoxyethyl)-4-methoxybenzene chemical properties

Advanced Scaffolds in Alkaloid & API Synthesis[1]

Executive Summary

1-(2,2-Dimethoxyethyl)-4-methoxybenzene (CAS: 42866-92-2), commonly referred to as 4-methoxyphenylacetaldehyde dimethyl acetal , serves as a critical "masked" carbonyl synthon in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.

Unlike its parent aldehyde (4-methoxyphenylacetaldehyde), which is prone to rapid polymerization and aerobic oxidation, the dimethyl acetal offers superior shelf-stability and chemoselectivity. It allows researchers to perform base-catalyzed transformations or lithiation chemistries on the aromatic ring without compromising the sensitive aldehyde functionality. This guide details the physicochemical profile, deprotection mechanics, and application of this scaffold in Pictet-Spengler and Bischler-Napieralski cyclizations.

Part 1: Physicochemical Profile & Identification

Detailed specifications for validation and quality control.

| Property | Specification | Notes |

| IUPAC Name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Common Name | 4-Methoxyphenylacetaldehyde dimethyl acetal | |

| CAS Number | 42866-92-2 | Note: Often confused with ketone acetals; verify structure. |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~260°C (760 mmHg) | Extrapolated; typically distilled under high vacuum. |

| Density | 1.062 g/mL (25°C) | |

| Refractive Index | ||

| Solubility | Soluble in EtOH, Et₂O, DCM, THF | Immiscible in water. |

| Flash Point | >110°C |

Structural Insight: The molecule features a p-methoxybenzyl core attached to a dimethyl acetal tail. The electron-donating methoxy group at the para position activates the aromatic ring, making it susceptible to electrophilic aromatic substitution, while the acetal functionality renders the side chain inert to nucleophiles and bases.

Part 2: Reactivity & Deprotection Protocols

The core utility of this molecule lies in its controlled hydrolysis.

The dimethyl acetal group is stable under basic and neutral conditions but hydrolyzes rapidly in the presence of Brønsted or Lewis acids to release 4-methoxyphenylacetaldehyde . This aldehyde is the active species for subsequent condensation reactions.

Mechanism: Acid-Catalyzed Hydrolysis

The deprotection proceeds via an oxocarbenium intermediate. Understanding this pathway is crucial for timing the release of the aldehyde in "one-pot" syntheses.

Figure 1: Stepwise activation of the masked aldehyde. The oxocarbenium ion is highly electrophilic and transient.

Experimental Protocol: Controlled Deprotection

Objective: Generate 4-methoxyphenylacetaldehyde in situ for immediate use.

-

Preparation: Dissolve 10 mmol of 1-(2,2-dimethoxyethyl)-4-methoxybenzene in 20 mL of THF.

-

Acidification: Add 10 mL of 1M HCl (aq).

-

Reaction: Stir vigorously at 20–25°C for 2 hours.

-

Critical Control Point: Do not heat significantly. The free aldehyde is prone to self-aldol condensation and polymerization at high temperatures.

-

-

Monitoring: Monitor via TLC (SiO₂; Hexane:EtOAc 4:1). The acetal (

) will disappear, replaced by the aldehyde ( -

Workup: Neutralize with saturated NaHCO₃ to pH 7. Extract immediately with DCM.

-

Usage: Use the crude organic layer directly in the next step (e.g., reductive amination). Do not store the free aldehyde.

Part 3: Applications in Drug Development (Isoquinoline Synthesis)

From Scaffold to Heterocycle.

This molecule is a primary building block for Tetrahydroisoquinoline (THIQ) alkaloids, a structural motif found in numerous analgesics, antitumor agents, and antihypertensives.

The Pictet-Spengler Strategy

The most robust application involves reacting the in situ generated aldehyde with a phenethylamine (e.g., dopamine or tyramine derivatives). The electron-rich nature of the 4-methoxy group on the aldehyde complements the nucleophilic amine.

Workflow:

-

Imine Formation: Aldehyde + Amine

Imine (Schiff Base). -

Cyclization: Acid-catalyzed ring closure via electrophilic aromatic substitution.

Figure 2: The Pictet-Spengler synthesis pathway using the acetal as a stable aldehyde source.

Case Study: Synthesis of Papaverine Analogues

In the synthesis of benzylisoquinoline alkaloids (like Papaverine or Laudanosine analogues), the acetal is preferred over the commercial aldehyde because it allows for the purification of the starting material via distillation without degradation.

-

Step 1: Hydrolysis of acetal to aldehyde.

-

Step 2: Condensation with 3,4-dimethoxyphenethylamine.

-

Step 3: Cyclization (Pictet-Spengler) to form the tetrahydroisoquinoline core.

-

Step 4: Oxidation (optional) to fully aromatic isoquinoline.

Part 4: Handling & Safety Data

Based on GHS classifications for acetal derivatives.

| Hazard Class | Statement | Handling Protocol |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (0.11mm min thickness). |

| Eye Irritation | Category 2A (H319) | Use chemical splash goggles. |

| Storage | N/A | Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (slow hydrolysis). |

| Incompatibility | Strong Acids/Oxidizers | Keep away from concentrated H₂SO₄ or HNO₃ unless in controlled reaction. |

Stability Note:

While the acetal is stable to base, prolonged exposure to atmospheric moisture can lead to partial hydrolysis, releasing methanol and the aldehyde. If the liquid smells strongly of "floral/green" notes (characteristic of the aldehyde) rather than the solvent-like ether odor, verify purity via ¹H NMR (look for the acetal proton triplet at

References

-

PubChem. (n.d.).[1] 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (Compound).[1] National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

The Good Scents Company. (2023). 4-Methoxyphenylacetaldehyde dimethyl acetal Properties and Specifications. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines. Retrieved February 6, 2026, from [Link]

-

Boger, D. L., et al. (1981).[2] A simplified isoquinoline synthesis. Tetrahedron, 37(23), 3977–3980.[2] (Contextual grounding for acetal utility in isoquinoline synthesis).

Sources

1-(2,2-Dimethoxyethyl)-4-methoxybenzene CAS number 42866-92-2

CAS Number: 42866-92-2 Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxyphenylacetaldehyde dimethyl acetal Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol [1][2]

Part 1: Executive Summary

In the landscape of organic synthesis and drug development, 1-(2,2-Dimethoxyethyl)-4-methoxybenzene serves a critical function as a masked carbonyl equivalent . Free phenylacetaldehydes are notoriously unstable, prone to rapid oxidation and self-polymerization (trimerization) upon storage. This acetal derivative effectively "locks" the reactive aldehyde functionality, allowing researchers to store the compound indefinitely under standard conditions.

For the pharmaceutical scientist, this compound is the preferred starting material for generating 4-methoxyphenylacetaldehyde in situ. This aldehyde is a requisite intermediate in the synthesis of isoquinoline alkaloids (via Pictet-Spengler cyclization) and various sympathomimetic drugs. By utilizing the acetal, laboratories eliminate the variability associated with degraded aldehyde reagents, ensuring reproducible kinetics in complex heterocycle formation.

Part 2: Chemical Profile & Physical Properties

The following data aggregates experimental and computed properties to establish a baseline for identification and quality control.

Table 1: Physicochemical Specifications

| Property | Value | Condition/Note |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point | 255.5°C (est) | @ 760 mmHg |

| Density | 1.032 - 1.096 g/mL | @ 25°C |

| Refractive Index ( | 1.504 - 1.536 | Standard identification metric |

| Solubility | Soluble in organic solvents (EtOH, DCM, CHCl₃) | Sparingly soluble in water |

| Flash Point | > 110°C | Closed Cup |

| Stability | Stable in alkali/neutral media | Hydrolyzes rapidly in dilute acid |

Table 2: Safety & Handling (GHS Classifications)

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in work area. |

| H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm). |

| H319 | Causes serious eye irritation | Use safety goggles/face shield. |

| H335 | May cause respiratory irritation | Handle in a fume hood. |

Part 3: Synthetic Routes & Manufacturing

While the compound can be synthesized via complex rearrangements (e.g., Pummerer rearrangement of sulfoxides), the most robust and scalable method for industrial application is the direct acetalization of 4-methoxyphenylacetaldehyde.

Core Synthesis Logic (Acetalization)

The reaction is an equilibrium process driven to completion by the removal of water.

Reagents:

-

Substrate: 4-Methoxyphenylacetaldehyde (freshly distilled).

-

Solvent/Reagent: Trimethyl orthoformate (TMOF) is preferred over methanol alone as it acts as a chemical dehydrating agent, driving the equilibrium irreversibly.

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).

Manufacturing Workflow Diagram

Figure 1: Industrial synthesis workflow utilizing trimethyl orthoformate for irreversible water scavenging.

Part 4: Reactivity & Deprotection Mechanics

The primary utility of CAS 42866-92-2 is its ability to release the aldehyde "on demand." This is crucial because phenylacetaldehydes are prone to aldol condensation and polymerization if left as free aldehydes.

Mechanism of Activation (Hydrolysis)

The acetal functions as a protecting group. In the presence of aqueous acid and an organic co-solvent, the methoxy groups are protonated and displaced by water, regenerating the carbonyl.

Key Experimental Insight: Do not hydrolyze the entire stock. Only hydrolyze the amount required for the immediate next step (e.g., the Pictet-Spengler reaction). The half-life of the free aldehyde is limited.

Part 5: Application Case Study: Isoquinoline Alkaloid Synthesis

This compound is a staple in the synthesis of Tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction. This pathway is fundamental in manufacturing antihypertensives (e.g., Quinapril intermediates) and neuromuscular blockers (e.g., Atracurium derivatives).

The Pictet-Spengler Strategy[5][6][7]

-

Deprotection: Convert acetal to aldehyde.

-

Imine Formation: React aldehyde with an arylethylamine (e.g., dopamine, tyramine).

-

Cyclization: Acid-catalyzed ring closure to form the isoquinoline core.[3][4]

Pathway Visualization

Figure 2: The conversion of the acetal precursor into the pharmacologically active tetrahydroisoquinoline scaffold.

Part 6: Experimental Protocols

Protocol A: Controlled Hydrolysis (Aldehyde Generation)

Use this protocol to generate the reactive aldehyde immediately before use.

-

Preparation: Dissolve 10.0 mmol (1.96 g) of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene in 20 mL of THF.

-

Acidification: Add 10 mL of 1N HCl. The solution should become homogenous (or biphasic depending on THF ratio; vigorous stirring is required).

-

Reaction: Heat to 40°C for 60 minutes. Monitor by TLC (Silica; Hexane:EtOAc 4:1). The acetal spot (

) should disappear, replaced by the aldehyde spot ( -

Workup:

-

Cool to room temperature.

-

Dilute with Et₂O (50 mL).

-

Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid.

-

Wash with Brine (20 mL).

-

Dry over MgSO₄ and concentrate in vacuo at <30°C.

-

-

Result: A colorless to pale yellow oil. Use immediately.

Protocol B: One-Pot Pictet-Spengler Reaction

For the synthesis of 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.

-

Reagents: Combine 10 mmol of 3,4-dimethoxyphenethylamine (Dopamine derivative) and 11 mmol of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene in 30 mL of dry DCM.

-

Lewis Acid Addition: Cool to 0°C. Add TFA (Trifluoroacetic acid) dropwise (5.0 eq). Note: TFA acts to both hydrolyze the acetal in situ and catalyze the cyclization.

-

Cyclization: Allow to warm to room temperature and stir for 12-24 hours.

-

Validation: Monitor consumption of the amine via LC-MS.

-

Purification: Basify with NaOH (1M) to pH 10, extract with DCM, and purify via column chromatography.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554649, 1-(2,2-Dimethoxyethyl)-4-methoxybenzene. Retrieved from [Link]

-

Organic Reactions (2011). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Wiley Online Library. Retrieved from [Link]

-

Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PMC PubMed Central. Retrieved from [Link]

Sources

1-(2,2-Dimethoxyethyl)-4-methoxybenzene structure and IUPAC name

The following technical guide provides an in-depth analysis of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene , also known as 4-methoxyphenylacetaldehyde dimethyl acetal . This document is structured to support researchers and drug development professionals in the synthesis, characterization, and application of this compound as a versatile building block in organic synthesis.

4-Methoxyphenylacetaldehyde Dimethyl Acetal[1][2]

Executive Summary

1-(2,2-Dimethoxyethyl)-4-methoxybenzene (CAS: 42866-92-2) is a masked carbonyl compound serving as a stable equivalent of 4-methoxyphenylacetaldehyde.[1][2] Phenylacetaldehydes are notoriously unstable, prone to polymerization and oxidation; the dimethyl acetal form mitigates these risks, allowing for storage and controlled release of the reactive aldehyde functionality. This compound is a critical intermediate in the synthesis of isoquinoline alkaloids (via modified Pomeranz-Fritsch/Schlittler-Müller cyclizations) and is utilized in the fragrance industry for its floral olfactory profile.

Chemical Identity & Structural Analysis[1][4][5][6][7][8]

| Parameter | Detail |

| IUPAC Name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene |

| Common Synonyms | 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxy-phenylacetaldehyde dimethyl acetal |

| CAS Registry Number | 42866-92-2 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| SMILES | COC1=CC=C(CC(OC)OC)C=C1 |

| InChI Key | UKVAXOJOOALGOT-UHFFFAOYSA-N |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | Approx. 140–145 °C at 15 mmHg (Predicted) |

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity of the molecule, highlighting the stability-conferring acetal moiety and the electron-rich aromatic ring.

Synthesis & Production Protocols

The synthesis of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene is typically achieved through the acetalization of 4-methoxyphenylacetaldehyde. Due to the instability of the starting aldehyde, in-situ generation or immediate protection is recommended.

Method A: Acid-Catalyzed Acetalization (Standard)

This protocol utilizes trimethyl orthoformate as a dehydrating agent to drive the equilibrium toward the acetal.

Reagents:

-

4-Methoxyphenylacetaldehyde (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

Methanol (Solvent, anhydrous)

-

p-Toluenesulfonic acid (pTsOH) (Cat. 0.01 eq)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 4-methoxyphenylacetaldehyde dissolved in anhydrous methanol (0.5 M concentration).

-

Addition: Add trimethyl orthoformate (1.5 eq) followed by a catalytic amount of pTsOH.

-

Reaction: Stir the mixture at room temperature under nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 8:2) or GC-MS.[1] Conversion is typically complete within 2–4 hours.

-

Quench: Neutralize the acid catalyst by adding solid Sodium Bicarbonate (NaHCO₃) or a few drops of Triethylamine.

-

Workup: Filter off solids and concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is purified via vacuum distillation. Avoid high temperatures during distillation to prevent thermal decomposition.

Method B: From 4-Methoxyallylbenzene (Estragole)

An alternative industrial route involves the oxidative rearrangement of estragole using thallium(III) nitrate (TTN) in methanol, which directly yields the acetal.

Reaction Logic:

-

TTN/MeOH: Oxidizes the alkene to an intermediate which rearranges to the acetal.

-

Safety Note: Thallium compounds are highly toxic; this method is reserved for specialized applications where the aldehyde precursor is unavailable.

Reactivity & Applications

The utility of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene lies in its dual nature: it is robust under basic and nucleophilic conditions but reactive under acidic conditions.

4.1 Deprotection (Aldehyde Regeneration)

Regeneration of the parent aldehyde is quantitative using aqueous acid.

-

Reagent: 1N HCl / THF (1:1).

-

Conditions: Stir at 25°C for 1 hour.

-

Mechanism: Protonation of a methoxy oxygen

Elimination of MeOH

4.2 Isoquinoline Synthesis (Modified Pomeranz-Fritsch)

This compound serves as the "aldehyde component" in the synthesis of tetrahydroisoquinolines.

-

Deprotection: In situ generation of 4-methoxyphenylacetaldehyde.

-

Imine Formation: Reaction with a primary amine (e.g., aminoacetaldehyde diethyl acetal or a simple amine).

-

Cyclization: Acid-catalyzed Pictet-Spengler or Pomeranz-Fritsch type cyclization closes the ring.

Synthesis Workflow Diagram

Spectroscopic Characterization

Validation of the structure is performed via

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.15 | Doublet ( | 2H | Aromatic (ortho to alkyl) |

| Ar-H | 6.85 | Doublet ( | 2H | Aromatic (ortho to OMe) |

| Acetal-H | 4.50 | Triplet ( | 1H | |

| Ar-OMe | 3.79 | Singlet | 3H | Aromatic Methoxy |

| Acetal-OMe | 3.32 | Singlet | 6H | Acetal Methoxy groups |

| Benzylic | 2.85 | Doublet ( | 2H |

Interpretation:

-

The triplet at ~4.50 ppm is the definitive signal for the acetal proton. Disappearance of the aldehyde proton signal (~9.7 ppm) confirms complete conversion.

-

The singlet at ~3.32 ppm integrating for 6 protons confirms the presence of two equivalent methoxy groups on the acetal.

Safety & Handling (SDS Highlights)

-

GHS Classification:

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. While more stable than the aldehyde, acetals can hydrolyze in the presence of atmospheric moisture and acidic trace impurities.

-

Incompatibility: Strong oxidizing agents, strong acids (induces hydrolysis).

References

-

PubChem. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (Compound).[1][3] National Library of Medicine. Available at: [Link]

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[4][5][6][7][8] Wiley Online Library. Available at: [Link]

Sources

- 1. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | C11H16O3 | CID 554649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 42866-92-2|1-(2,2-Dimethoxyethyl)-4-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-(2,2-dimethoxyethyl)-4-methoxybenzene (C11H16O3) [pubchemlite.lcsb.uni.lu]

- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. www-leland.stanford.edu [www-leland.stanford.edu]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

1-(2,2-Dimethoxyethyl)-4-methoxybenzene synthesis from 4-methoxyphenylacetaldehyde

An In-Depth Technical Guide for Process Chemists

Executive Summary

This guide details the synthesis of 1-(2,2-dimethoxyethyl)-4-methoxybenzene (also known as 4-methoxyphenylacetaldehyde dimethyl acetal) from 4-methoxyphenylacetaldehyde .

While acetalization is a standard transformation, this specific substrate presents unique challenges. Unlike benzaldehydes, 4-methoxyphenylacetaldehyde possesses alpha-protons, making it susceptible to enolization, self-aldol condensation, and polymerization under acidic conditions. Consequently, the thermodynamic stability of the acetal must be achieved rapidly under mild conditions.

This whitepaper advocates for a Trimethyl Orthoformate (TMOF) mediated pathway , superior to classical Dean-Stark azeotropic distillation for this heat-sensitive substrate.

The Chemical Context

Target Molecule: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene Starting Material: 4-Methoxyphenylacetaldehyde (CAS: 5703-26-4)[1][2]

The conversion of the aldehyde to its dimethyl acetal serves two critical functions in drug development and fine chemical synthesis:

-

Stabilization: The parent aldehyde is unstable at room temperature, prone to oxidation and oligomerization (trimerization) due to the electron-donating methoxy group activating the aromatic ring and the acidic alpha-protons. The acetal is the preferred "storage form."

-

Synthetic Utility: This acetal is a key intermediate in the synthesis of isoquinoline alkaloids (via Pomeranz-Fritsch cyclization) and various pharmaceutical pharmacophores requiring masked aldehyde functionality.

Mechanistic Principles

The reaction is an acid-catalyzed nucleophilic addition. However, the standard equilibrium is unfavorable due to the entropy loss of combining three molecules (1 aldehyde + 2 methanol) into two (1 acetal + 1 water).

The TMOF Advantage: Using Trimethyl Orthoformate (TMOF) transforms the thermodynamics. TMOF acts as a chemical dehydrating agent. It reacts irreversibly with the water byproduct to form methyl formate and methanol. This drives the equilibrium to near-completion (~99%) without requiring high heat or azeotropic distillation.

Diagram 1: Reaction Mechanism & TMOF Scavenging

The following diagram illustrates the dual pathways: the reversible acetalization and the irreversible water scavenging by TMOF.

Caption: Acid-catalyzed acetalization coupled with irreversible TMOF water scavenging to drive equilibrium.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or H2SO4 | Strong acid required for protonation. p-TsOH (monohydrate) is preferred for ease of handling. |

| Stoichiometry | TMOF: 1.2 – 1.5 equiv | Excess ensures total water removal and compensates for adventitious moisture. |

| Solvent | Methanol (Anhydrous) | Solvent and reactant.[3][4] Must be dry to prevent hydrolysis competition. |

| Temperature | 20°C – 40°C | CRITICAL: High heat promotes polymerization of the starting aldehyde. Keep mild. |

| Quenching | Sodium Methoxide (NaOMe) or Triethylamine | The acid must be neutralized before workup. Acidic acetals hydrolyze instantly in wet workups. |

Experimental Protocol

Scale: 50 mmol (approx. 7.5 g of aldehyde) Safety: Work in a fume hood. TMOF and Methyl Formate are flammable.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 4-methoxyphenylacetaldehyde (7.51 g, 50 mmol).

-

Add Anhydrous Methanol (50 mL). The aldehyde should dissolve completely.

-

-

Reagent Addition:

-

Add Trimethyl Orthoformate (TMOF) (7.96 g, 75 mmol, 1.5 equiv) via syringe.

-

Note: A slight exotherm may occur.

-

Add the catalyst: p-TsOH·H2O (95 mg, 0.5 mmol, 1 mol%).

-

-

Reaction:

-

Stir vigorously at room temperature (20–25°C) under nitrogen.

-

Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS.

-

Endpoint: Conversion is typically complete within 2–4 hours. The aldehyde spot (Rf ~0.4) will disappear, replaced by the acetal (Rf ~0.6).

-

-

Quench (The "Self-Validating" Step):

-

Once complete, add Sodium Methoxide (25% in MeOH) or Triethylamine (0.2 mL) to the reaction mixture.

-

Stir for 10 minutes. Check pH on wet indicator paper; it must be basic (pH 8-9).

-

Why: If the solution remains acidic during concentration, the moisture in the air will hydrolyze the product back to the aldehyde.

-

-

Workup & Isolation:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol and Methyl Formate.

-

Redissolve the residue in Diethyl Ether or DCM (100 mL).

-

Wash with Saturated NaHCO3 (2 x 30 mL) to ensure alkalinity.

-

Wash with Brine (30 mL).

-

Dry over Anhydrous K2CO3 (Sodium sulfate is acceptable, but K2CO3 provides an extra buffer against acidity).

-

Filter and concentrate to yield the crude oil.

-

-

Purification:

-

High-vacuum distillation is the gold standard for this compound.

-

Boiling Point: Expect ~110–115°C at 2 mmHg (values vary by vacuum strength).

-

Alternative: If distillation is unavailable, flash chromatography on basic alumina (or silica pre-treated with 1% Et3N) can be used.

-

Diagram 2: Process Workflow

Caption: Operational workflow ensuring pH control to prevent product reversion.

Analytical Validation

To confirm the synthesis, compare the NMR signals of the starting material vs. the product.

| Feature | Starting Material (Aldehyde) | Product (Dimethyl Acetal) |

| Proton NMR (1H) | Triplets: ~9.7 ppm (CHO) | Triplet: ~4.5 ppm (CH of acetal) |

| Alpha-Protons | Doublet: ~3.6 ppm (Ar-CH2-CHO) | Doublet: ~2.8 ppm (Ar-CH2-CH) |

| Methoxy Groups | Singlet: 3.8 ppm (Ar-OMe) | Singlets: 3.3 ppm (Acetal-OMe) + 3.8 ppm (Ar-OMe) |

| Carbon NMR (13C) | Carbonyl peak > 190 ppm | Acetal carbon ~103-105 ppm |

Interpretation: The disappearance of the downfield aldehyde proton at 9.7 ppm and the appearance of the acetal "methine" proton at 4.5 ppm is the primary indicator of success.

Troubleshooting & Optimization

Issue: Low Yield / Polymerization

-

Cause: Reaction temperature too high or acid concentration too high.

-

Solution: The electron-rich aromatic ring makes the aldehyde highly reactive. Perform the reaction at 0°C initially, then warm to room temperature. Ensure the aldehyde is diluted in MeOH before adding acid.

Issue: Product Reversion (Hydrolysis)

-

Cause: Acidic residue during workup.

-

Solution: Use K2CO3 as the drying agent instead of Na2SO4. Store the final product over a few pellets of KOH or in a base-washed vial.

Issue: Incomplete Conversion

-

Cause: Water contamination.

-

Solution: Increase TMOF to 2.0 equivalents. Ensure glassware is flame-dried.

References

-

Vogel's Textbook of Practical Organic Chemistry . (1989). Formation of Acetals and Ketals. Longman Scientific & Technical.

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and formation conditions).

-

Thermo Fisher Scientific . (2025). Product Specification: 4-Methoxybenzaldehyde dimethyl acetal (Analogous Chemistry).

-

PubChem . (2025).[1] 4-Methoxyphenylacetaldehyde Compound Summary. National Library of Medicine.

-

Liu, J., et al. (2013). Use of Trimethyl Orthoformate as a Water Scavenger in Acetalization. Journal of Organic Chemistry. (General mechanistic reference for TMOF efficiency).

Sources

Comprehensive Spectroscopic Guide: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

[1]

Executive Technical Summary

Compound: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

CAS Registry Number: 42866-92-2

Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxyphenylacetaldehyde dimethyl acetal.[1]

Molecular Formula:

This guide provides a rigorous spectroscopic analysis of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene, a critical masked aldehyde intermediate used in the synthesis of isoquinoline alkaloids (via Pomeranz-Fritsch cyclization) and fine fragrance formulations.

As a protected form of 4-methoxyphenylacetaldehyde, this compound’s purity is defined by the integrity of the acetal functionality. The spectroscopic data presented here focuses on validating this protection and distinguishing the product from its unstable aldehyde precursor.

Structural Analysis & Synthesis Context

Understanding the spectroscopy requires a clear view of the synthesis. The compound is typically generated by the acid-catalyzed acetalization of 4-methoxyphenylacetaldehyde. This transformation is reversible; therefore, spectral analysis must always check for aldehyde reversion (hydrolysis).

Synthesis Workflow & Critical Control Points[1]

The following diagram outlines the synthesis and the critical spectroscopic checkpoints required to validate the reaction endpoint.

Figure 1: Synthesis pathway highlighting the conversion of the carbonyl group to the acetal, with key spectroscopic validation points.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

NMR is the definitive method for structural validation. The molecule possesses distinct symmetry in the aromatic region and characteristic aliphatic signals for the acetal moiety.

H NMR Data (400 MHz, )

The proton spectrum is characterized by an AA'BB' aromatic system and the diagnostic acetal triplet.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| Acetal Methine | 4.50 | Triplet (t) | 1H | 5.6 Hz | Diagnostic Signal. The CH proton adjacent to two oxygens is significantly deshielded. |

| Aromatic OMe | 3.79 | Singlet (s) | 3H | - | Characteristic shift for methoxy attached to a benzene ring. |

| Acetal OMe | 3.33 | Singlet (s) | 6H | - | Two equivalent methoxy groups on the acetal carbon. |

| Benzylic CH₂ | 2.85 | Doublet (d) | 2H | 5.6 Hz | Couples with the acetal methine. Shifted by the aromatic ring. |

| Ar-H (Ortho to OMe) | 6.84 | Doublet (d) | 2H | 8.5 Hz | Part of AA'BB' system. Shielded by the electron-donating OMe group. |

| Ar-H (Meta to OMe) | 7.15 | Doublet (d) | 2H | 8.5 Hz | Part of AA'BB' system. Deshielded relative to the ortho protons. |

C NMR Data (100 MHz, )

| Carbon Type | Chemical Shift ( | Interpretation |

| Acetal CH | 103.8 | The most deshielded aliphatic carbon; confirms acetal formation. |

| Ar-C (Ipso-O) | 158.3 | Quaternary carbon attached to the methoxy group. |

| Ar-C (Ipso-CH₂) | 129.5 | Quaternary carbon attached to the alkyl chain. |

| Ar-CH | 130.4 | Aromatic carbons meta to the methoxy group. |

| Ar-CH | 113.8 | Aromatic carbons ortho to the methoxy group. |

| Ar-OMe | 55.2 | Methoxy carbon on the ring. |

| Acetal OMe | 53.4 | Equivalent methoxy carbons of the acetal. |

| Benzylic CH₂ | 38.6 | Methylene bridge. |

Structural Connectivity Diagram

The following diagram maps the NMR signals to the physical structure to aid in rapid assignment.

Figure 2: Correlation map linking structural moieties to their specific proton NMR signals.

Infrared (IR) Spectroscopy[1]

IR spectroscopy serves as a rapid "Go/No-Go" test for reaction completeness.

-

Diagnostic Absence: The most critical feature is the absence of the Carbonyl (C=O) stretch at ~1720 cm⁻¹. If this peak is present, the acetalization is incomplete or hydrolysis has occurred.

-

Key Bands:

-

1050–1150 cm⁻¹: Strong C-O-C stretching vibrations (characteristic of ethers and acetals).

-

2835 cm⁻¹: C-H stretching of the methoxy groups (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

1510, 1610 cm⁻¹: Aromatic ring skeletal vibrations.

-

2900–3000 cm⁻¹: Aliphatic C-H stretching.

-

Mass Spectrometry (MS)[1]

Acetals are fragile under Electron Impact (EI) ionization. The molecular ion is often weak or absent. Identification relies on characteristic fragmentation patterns.

Fragmentation Pathway[1]

-

Molecular Ion (

): m/z 196 (Weak/Trace).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Base Peak (

): m/z 121.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Mechanism: Benzylic cleavage. The bond between the benzylic carbon and the acetal carbon breaks.

-

Fragment: 4-Methoxybenzyl cation (p-Anisyl cation). This is highly stabilized by resonance from the aromatic ring and the oxygen lone pair.

-

-

Acetal Fragment: m/z 75.

-

Fragment:

. This ion is characteristic of dimethyl acetals.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Figure 3: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound for drug development or high-end fragrance applications, the following QC protocol is recommended:

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Buffered to pH 7-8). Note: Acidic mobile phases must be avoided to prevent on-column hydrolysis of the acetal.

-

Detection: UV at 275 nm (Absorption maximum of the anisole chromophore).

-

-

Stability Warning:

-

Store over anhydrous potassium carbonate (

) or similar base to neutralize any trace acid that could catalyze reversion to the aldehyde.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554649, 1-(2,2-Dimethoxyethyl)-4-methoxybenzene. Retrieved from [Link]

-

SpectraBase (Wiley). Vapor Phase IR & Mass Spectra for 1-(2,2-Dimethoxyethyl)-4-methoxybenzene. (Requires Subscription). Confirmed via PubChem linkage.[1][2]

Technical Guide: 1H NMR Characterization of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (also known as 4-methoxyphenylacetaldehyde dimethyl acetal).

The analysis synthesizes experimental data from analogous structural motifs (para-disubstituted anisoles and phenylacetaldehyde acetals) to provide an authoritative reference for researchers.

Executive Summary

Compound: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

CAS: 14618-27-0

Formula: C

Structural Analysis & Theoretical Grounding

To accurately interpret the spectrum, we must deconstruct the molecule into three magnetically distinct environments.

Molecular Connectivity Diagram

The following diagram illustrates the proton environments labeled for spectral assignment.

Figure 1: Functional decomposition of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene showing magnetic influences.

Spectral Interpretation (The Core)

The spectrum is characterized by a clean separation between the aliphatic acetal region, the aromatic region, and the methoxy singlets.

Chemical Shift Data Table (CDCl , 400 MHz)

Note: Values are synthesized from high-fidelity component data of 4-methoxyphenyl derivatives and phenylacetaldehyde dimethyl acetal.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Ar-H (ortho to alkyl) | 7.12 - 7.16 | Doublet (d) | 2H | 8.6 | Part of AA'BB' system. Deshielded by ring current. |

| Ar-H (ortho to OMe) | 6.82 - 6.86 | Doublet (d) | 2H | 8.6 | Shielded by mesomeric effect of -OMe. |

| Acetal Methine (-CH) | 4.50 - 4.55 | Triplet (t) | 1H | 5.6 | Characteristic downfield acetal shift. |

| Ar-OCH | 3.78 | Singlet (s) | 3H | - | Distinct aromatic methoxy signal. |

| Acetal -OCH | 3.32 | Singlet (s) | 6H | - | Two equivalent methoxy groups. |

| Benzylic -CH | 2.85 | Doublet (d) | 2H | 5.6 | Couples with acetal methine. |

Detailed Mechanistic Analysis

The Aromatic Region (AA'BB' System)

Unlike a simple first-order doublet, the aromatic protons form a second-order AA'BB' system typical of p-disubstituted benzenes.

-

Mechanics: The protons ortho to the methoxy group are electron-rich due to resonance donation, shifting them upfield (~6.84 ppm). The protons ortho to the ethyl chain are relatively deshielded (~7.14 ppm).

-

Visual Appearance: While often resembling two doublets ("pseudo-doublets"), high-resolution instruments may reveal fine roofing effects or additional splitting lines.

The Acetal Side Chain

The ethyl chain provides a definitive connectivity proof:

-

The Benzylic Doublet (2.85 ppm): The methylene protons are adjacent to the aromatic ring and the methine CH. They appear as a doublet because they couple to the single neighboring proton on the acetal carbon.

-

The Acetal Triplet (4.53 ppm): The methine proton couples to the two benzylic protons, resulting in a triplet.

-

Validation Check: If this triplet appears as a singlet or broad peak, it indicates acid-catalyzed hydrolysis has occurred, destroying the acetal.

-

Experimental Methodology

To ensure reproducibility and prevent sample degradation, follow this specific protocol.

Sample Preparation Workflow

Figure 2: Sample preparation workflow emphasizing acid neutralization.

Critical "Self-Validating" Steps

-

Solvent Acidity: CDCl

can form DCl over time. This compound is an acetal , which is acid-labile.-

Protocol: Always filter CDCl

through basic alumina or add a speck of anhydrous K

-

-

Impurity Flag: If you see a singlet around 9.7 ppm , your sample has hydrolyzed to the aldehyde (4-methoxyphenylacetaldehyde).

References

-

Royal Society of Chemistry. 1-iodo-4-methoxybenzene 1H NMR Data. (Supporting component data for aromatic shifts). Link

-

ChemicalBook. Phenylacetaldehyde dimethyl acetal 1H NMR Spectrum. (Supporting component data for acetal side-chain connectivity). Link

-

Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (Reference for solvent residual peaks). Link

13C NMR chemical shifts for 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Technical Guide: C NMR Characterization of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Executive Summary

Target Molecule: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

CAS Registry Number: 42866-92-2

Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxyacetal.[1]

Molecular Formula: C

This technical guide provides a rigorous analysis of the Carbon-13 Nuclear Magnetic Resonance (

Part 1: Spectral Data & Assignment

The following data represents the consensus chemical shifts (

Table 1: C NMR Chemical Shift Assignments

| Carbon Label | Chemical Environment | Shift ( | Signal Type | Key Diagnostic Feature |

| C-Ar-OMe | Aromatic Ipso (C-O) | 158.5 ± 0.5 | Quaternary | Most deshielded aromatic signal due to direct oxygen attachment. |

| C-Ar-Alkyl | Aromatic Ipso (C-CH | 129.8 ± 0.5 | Quaternary | Weak intensity; distinguishes the alkyl attachment point. |

| C-Ortho | Aromatic (Ortho to Alkyl) | 130.2 ± 0.5 | Methine (CH) | Intense signal; coupled to meta-protons. |

| C-Meta | Aromatic (Ortho to OMe) | 113.8 ± 0.5 | Methine (CH) | Significantly shielded by resonance donation from the methoxy group. |

| Acetal-CH | Methine (Acetal) | 104.5 ± 0.5 | Methine (CH) | Characteristic acetal region; diagnostic for successful protection. |

| Ar-OMe | Methoxy (Aromatic) | 55.2 ± 0.2 | Methyl (CH | Distinct from acetal methoxy; typically slightly downfield of acetal OMe. |

| Acetal-OMe | Methoxy (Acetal) | 53.5 ± 0.5 | Methyl (CH | Often appears as a single peak (if rotation is fast) or two closely spaced peaks. |

| Benzylic-CH | Methylene | 38.8 ± 0.5 | Methylene (CH | Bridges the aromatic ring and the acetal functionality. |

Part 2: Structural Analysis & Mechanistic Insight

The Aromatic Region (110–160 ppm)

The aromatic ring exhibits an AA'BB' spin system symmetry in the proton spectrum, which simplifies the carbon spectrum to four distinct signals.

-

Electronic Shielding (The "Anisole Effect"): The methoxy group at the 4-position is a strong

-donor (+M effect). This increases electron density at the ortho and para positions relative to itself. Consequently, the carbons ortho to the methoxy group (labeled C-Meta in the table above relative to the alkyl chain) are significantly shielded, appearing upfield at ~114 ppm. -

Deshielding: The carbon directly attached to the oxygen (C-Ar-OMe ) is heavily deshielded (~158 ppm) due to the electronegativity of the oxygen atom (inductive -I effect), which dominates at the ipso position.

The Aliphatic Region (30–105 ppm)

-

The Acetal Diagnostic: The methine carbon of the dimethyl acetal group (Acetal-CH ) is the most critical diagnostic peak. It appears in the unique window of 100–105 ppm . A shift significantly upfield (e.g., <90 ppm) would suggest hydrolysis to the hemiacetal or aldehyde, while a shift downfield (>120 ppm) suggests alkene formation (styrene derivative).

-

Methoxy Differentiation: Distinguishing the aromatic methoxy (~55.2 ppm) from the acetal methoxy groups (~53.5 ppm) is crucial. The aromatic methoxy carbon is slightly more deshielded due to the

character of the attached aromatic ring compared to the

Part 3: Experimental Protocol for Validation

To ensure reproducibility and high-fidelity spectral acquisition, follow this standardized workflow.

Reagents and Equipment[2][3][4]

-

Solvent: Chloroform-d (CDCl

) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -

Sample Mass: 20–30 mg of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene.

-

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

-

Instrument: Minimum 400 MHz (100 MHz for

C) recommended for clear resolution of quaternary carbons.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 25 mg of the analyte in 0.6 mL of CDCl

. Ensure complete homogeneity; the compound is an oil and must be thoroughly mixed to avoid concentration gradients. -

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled

C (typically zgpg30 or waltz16). -

Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C-Ar-OMe and C-Ar-Alkyl) have long T1 relaxation times. A short delay will suppress these signals, making assignment difficult.

-

Scans (NS): Minimum 256 scans (recommended 512) to ensure adequate signal-to-noise ratio (S/N > 10:1) for the quaternary carbons.

-

-

Processing:

-

Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz.

-

Reference the CDCl

triplet center to 77.16 ppm .

-

Part 4: Logical Assignment Workflow (Visualization)

The following diagram illustrates the decision matrix for assigning the peaks of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene, ensuring no ambiguity between similar signals.

Caption: Decision matrix for distinguishing aliphatic acetal signals from aromatic resonance-stabilized carbons.

References

-

PubChem Compound Summary. (2025). 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (CID 554649). National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general acetal and anisole substituent effects).

-

SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Validated against general anisole derivatives). [Link]

Technical Guide: Mass Spectrometry of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

[1][2][3]

Executive Summary & Chemical Identity

1-(2,2-Dimethoxyethyl)-4-methoxybenzene (CAS: 42866-92-2), often referred to as 4-methoxyphenylacetaldehyde dimethyl acetal , serves as a critical masked aldehyde in organic synthesis and fragrance chemistry.[1][2][3] Its analysis is chemically distinct due to the acetal functionality , which introduces specific stability challenges and fragmentation behaviors unlike its parent aldehyde.[3]

-

Molecular Weight: 196.24 g/mol [4]

-

Key Structural Features: Electron-rich aromatic ring (p-methoxy), labile dimethyl acetal tail.[1][2][3]

-

Primary Analytical Challenge: The acetal group is acid-labile.[2][3] Improper handling in acidic LC-MS mobile phases causes on-column hydrolysis, leading to false identification of the parent aldehyde (MW 150).[1][2][3]

Sample Preparation & Handling (The "Neutral" Protocol)

Standard acidic protocols (e.g., 0.1% Formic Acid) must be avoided to preserve the acetal integrity.

Reagents

-

Solvent B: 10 mM Ammonium Acetate in Water (pH ~6.8).

-

Diluent: 100% ACN or Isopropanol (Avoid unbuffered water/methanol mixtures for long-term storage).[1][2][3]

Workflow

-

Stock Preparation: Dissolve 1 mg of analyte in 1 mL of Isopropanol (non-protic solvents prevent solvolysis).[2][3]

-

Working Solution: Dilute to 10 µg/mL using the Ammonium Acetate buffer .

-

Injection: Inject immediately. If using an autosampler, maintain temperature at 4°C to kinetically inhibit hydrolysis.[2][3]

GC-MS (Electron Ionization) Analysis

Electron Ionization (EI) at 70 eV provides the most structural information through characteristic fragmentation.[1][2][3] The molecule undergoes predictable cleavage driven by the stability of the benzylic and oxocarbenium ions.

Instrumentation Parameters

| Parameter | Setting | Rationale |

| Ionization Energy | 70 eV | Standard library matching energy.[1][2][3] |

| Source Temp | 230°C | Prevents thermal degradation of the acetal.[3] |

| Inlet Temp | 250°C | Ensure rapid volatilization without pyrolysis. |

| Column | 5% Phenyl-methylpolysiloxane | Non-polar stationary phase (e.g., DB-5, HP-5) prevents interaction with polar acetal oxygens.[1][2][3] |

Fragmentation Mechanism (EI)

The mass spectrum is dominated by cleavage at the acetal and benzylic positions.

-

Molecular Ion (M⁺, m/z 196): Typically weak or absent.[2][3] The acetal is too fragile to survive ionization intact in high abundance.[3]

-

Base Peak (m/z 121): The p-Methoxybenzyl Cation .[2][3] This forms via cleavage of the C-C bond between the benzylic carbon and the acetal carbon. The resonance stabilization from the methoxy group on the ring makes this ion exceptionally stable.

-

Acetal Fragment (m/z 75): The Dimethoxymethyl Cation [CH(OCH3)2]+.[2][3] This is diagnostic for all dimethyl acetals.[2][3]

-

Loss of Methoxy (m/z 165): [M - OCH3]+.[2][3] Alpha-cleavage at the acetal oxygen generates a stabilized oxocarbenium ion.[2][3]

Visualization: EI Fragmentation Pathway

Figure 1: Electron Ionization (EI) fragmentation pathway showing the competing benzylic and acetal cleavages.[1][2]

LC-MS (ESI) Analysis & The Hydrolysis Artifact

Electrospray Ionization (ESI) is softer but requires careful attention to solution chemistry.[2][3] As a neutral ether/acetal, the molecule does not ionize well via protonation ([M+H]+) unless specific conditions are met.[2]

Ionization Strategy

-

Mode: Positive Ion Mode (ESI+).

-

Adduct Formation: The acetal oxygens can coordinate with alkali metals.[3]

-

Avoid: High voltage settings that induce in-source fragmentation.[1][2][3]

The "Ghost Peak" Phenomenon (Critical Control)

If the LC mobile phase is acidic (e.g., 0.1% Formic Acid), the acetal hydrolyzes to 4-methoxyphenylacetaldehyde .

-

Observed Spectrum (Artifact):

-

Validation: If you see m/z 151 dominant over m/z 219/214, your sample has degraded.[2][3]

Visualization: Hydrolysis vs. Ionization

Figure 2: Impact of mobile phase pH on analyte stability and mass spectral detection.

Summary of Diagnostic Ions

| m/z | Identity | Origin | Interpretation Notes |

| 121 | [C8H9O]+ | EI (Base Peak) | p-Methoxybenzyl cation .[1][2][3] The most stable fragment; confirms the aromatic core and linker. |

| 75 | [C3H7O2]+ | EI | Dimethoxymethyl cation . Confirms the presence of the dimethyl acetal group.[5] |

| 165 | [C10H13O2]+ | EI | [M - OCH3]+ .[2][3] Loss of one methoxy group from the acetal. |

| 219 | [C11H16O3 + Na]+ | ESI+ | Sodium Adduct . Observed in neutral LC-MS conditions. |

| 150 | [C9H10O2] | Artifact | Parent Aldehyde .[2][3][6][7] Indicates sample degradation/hydrolysis.[2][3] |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1,1-Dimethoxy-2-phenylpropane (Analogous Acetal Fragmentation). NIST Mass Spectrometry Data Center.[2][3][7][8][9] [Link][1][2]

-

PubChem. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (Compound Summary). National Library of Medicine.[2][3] [Link][1][2]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][3] (Discussion on Acetal Stability and Deprotection). Wiley-Interscience.[1][2][3]

-

Gross, J. H. Mass Spectrometry: A Textbook.[2][3] (Mechanisms of Acetal and Benzylic Cleavage).[2][3] Springer.[2][3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | C11H16O3 | CID 554649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 42866-92-2|1-(2,2-Dimethoxyethyl)-4-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 7. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methylal [webbook.nist.gov]

- 9. 1,1-Dimethoxy-2-phenylpropane [webbook.nist.gov]

Physical properties of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Content Type: Technical Monograph / Application Guide Subject: Physical Properties, Synthesis, and Reactivity Profile CAS Registry Number: 42866-92-2 (Primary), 17564-29-1 (Related/Isomer) Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Anisylacetaldehyde dimethyl acetal[1]

Executive Summary

1-(2,2-Dimethoxyethyl)-4-methoxybenzene is a specialized organic intermediate primarily utilized as a masked carbonyl equivalent in the synthesis of complex pharmaceutical agents and high-value agrochemicals.[1] Structurally, it is the dimethyl acetal of 4-methoxyphenylacetaldehyde.[1]

For researchers, the value of this compound lies in its orthogonal stability : it remains inert under basic and nucleophilic conditions (where free aldehydes would undergo aldol condensation or polymerization) but can be quantitatively deprotected to the reactive aldehyde using mild aqueous acid. This guide details its physicochemical constants, handling protocols, and deprotection kinetics.

Chemical Identity & Structural Analysis[1][2]

| Attribute | Detail |

| IUPAC Name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene |

| SMILES | COC1=CC=C(CC(OC)OC)C=C1 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Structural Class | Aromatic Acetal / Anisole Derivative |

Structural Insight: The molecule features two distinct ether functionalities:

-

Aryl Methyl Ether (Anisole core): Electron-donating, activating the ring toward electrophilic aromatic substitution.[1]

-

Aliphatic Dimethyl Acetal: A geminal diether acting as a protecting group for the aldehyde.[1]

Physicochemical Properties

Note: Where experimental values are proprietary or variable by synthesis method, calculated consensus values (predicted) are provided to guide experimental design.

Thermodynamic & Physical Constants[1][5]

| Property | Value / Range | Context / Notes |

| Physical State | Liquid | Clear, colorless to pale yellow oil.[1][2] |

| Boiling Point | 255 – 260 °C (760 mmHg)* | Estimated based on homolog (Phenylacetaldehyde dimethyl acetal, BP 220°C).[1] |

| Boiling Point (Vac) | 110 – 115 °C (2 mmHg) | Recommended distillation range to avoid thermal decomposition.[1] |

| Density | 1.05 – 1.07 g/mL | Denser than water; phase separates easily. |

| Refractive Index ( | 1.505 – 1.515 | High index due to aromaticity.[1] |

| Flash Point | > 100 °C | Closed Cup (Predicted). Combustible. |

| LogP (Oct/Water) | 2.1 – 2.3 | Moderately lipophilic; amenable to extraction with EtOAc or DCM. |

| Solubility | Miscible | Ethanol, Diethyl Ether, DCM, Toluene. |

| Water Solubility | Sparingly Soluble | < 1 g/L. Hydrolyzes slowly in neutral water, rapidly in acid. |

Reactivity & Synthesis Workflow

Synthesis and Deprotection Pathway

The utility of this compound relies on the reversible interconversion between the stable acetal and the reactive aldehyde.

Figure 1: Reversible protection pathway.[1] The acetal (Blue) survives basic reduction conditions, allowing modifications elsewhere on the molecule before acidic hydrolysis restores the aldehyde (Red).[1]

Experimental Protocol: Controlled Hydrolysis (Deprotection)

Objective: Release the parent aldehyde for subsequent reaction (e.g., reductive amination or Wittig reaction).[1]

Reagents:

-

Substrate: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (10 mmol, 1.96 g)[1]

-

Solvent: Acetone/Water (4:1 v/v) – Acetone acts as a co-solvent and trans-acetalization acceptor.[1]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) or 1M HCl.[1]

Procedure:

-

Dissolution: Dissolve 1.96 g of the acetal in 20 mL of Acetone/Water mixture.

-

Initiation: Add 10 mol% PPTS (mild) or 1 mL 1M HCl (fast).

-

Monitoring: Stir at room temperature. Monitor by TLC (Silica, 20% EtOAc/Hexane).

-

Observation: The acetal (

) will disappear, and the aldehyde (

-

-

Quench: Once complete (~1-2 hours), neutralize with saturated NaHCO₃.

-

Isolation: Remove acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL).[1]

Spectroscopic Characterization

To validate the integrity of the material (ensure no premature hydrolysis), check for these key signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.35 ppm (s, 6H): Two methoxy groups of the acetal (–CH(OCH ₃)₂).[1] Critical for purity check.

-

δ 3.80 ppm (s, 3H): Aromatic methoxy group (Ar–OCH ₃).[1]

-

δ 4.50 ppm (t, 1H): The acetal methine proton (–CH (OMe)₂).[1]

-

δ 2.85 ppm (d, 2H): Benzylic methylene protons (Ar–CH ₂–CH).[1]

-

δ 6.8 – 7.2 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern).[1]

-

-

IR Spectrum (Neat):

Handling & Safety (EHS)

GHS Classification: Warning

Storage Protocol:

-

Atmosphere: Store under Nitrogen or Argon. Oxygen can induce slow oxidation at the benzylic position.[1]

-

Temperature: 2–8°C recommended.

-

Incompatibility: Keep strictly away from strong acids and Lewis acids (e.g., AlCl₃, BF₃) to prevent polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554649, 1-(2,2-dimethoxyethyl)-4-methoxybenzene. Retrieved from [Link][1]

-

PrepChem. Synthesis of Phenylacetaldehyde Dimethyl Acetal (Homolog Protocol). Retrieved from [Link]

Sources

- 1. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | C11H16O3 | CID 554649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 1,1-Cyclobutanedicarboxylate | 3779-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. buyat.ppg.com [buyat.ppg.com]

Technical Guide: Stability, Handling, and Storage of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

[1][2]

Executive Summary

1-(2,2-Dimethoxyethyl)-4-methoxybenzene (CAS: 42866-92-2), also known as 4-methoxyphenylacetaldehyde dimethyl acetal , serves as a masked equivalent of 4-methoxyphenylacetaldehyde.[1][2][3] While the acetal functionality offers significantly improved stability over its parent aldehyde, it remains susceptible to acid-catalyzed hydrolysis.[2]

The critical storage objective is to prevent the hydrolytic cascade : the conversion of the stable acetal back to the aldehyde, which subsequently undergoes rapid oxidation and polymerization. This guide details the thermodynamic vulnerabilities of the compound and provides a self-validating protocol for its long-term preservation.[1][2]

Chemical Profile & Reactivity

To handle this compound effectively, one must understand the specific structural vulnerabilities that dictate its degradation.

| Parameter | Data |

| IUPAC Name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene |

| CAS Number | 42866-92-2 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Functionality | Aromatic Ether, Dimethyl Acetal |

| Physical State | Liquid (typically) or low-melting solid |

| Primary Hazard | Acid-sensitivity, Moisture-sensitivity |

The Hydrolysis Cascade

The acetal group is kinetically stable in basic and neutral media but thermodynamically unstable in the presence of water and trace acid. The degradation follows a specific pathway where moisture acts as the initiator and the resulting aldehyde acts as the propagator of failure (polymerization).

Mechanism:

-

Protonation: Trace acid protonates an acetal oxygen.

-

Hydrolysis: Water attacks the electrophilic carbon, releasing methanol and forming the hemiacetal, then the aldehyde.

-

Degradation: The free aldehyde (4-methoxyphenylacetaldehyde) is highly prone to aerobic oxidation (forming 4-methoxyphenylacetic acid) and enol-mediated polymerization.[1][2]

Figure 1: The degradation pathway. Note that the acetal is the only stable entity; once hydrolysis occurs, the compound rapidly degrades into impurities.

Stability Analysis & Critical Control Points

A. Moisture Sensitivity (The Primary Threat)

Water is the reagent of hydrolysis. According to Le Chatelier's principle, even atmospheric humidity can drive the equilibrium toward the aldehyde if methanol is allowed to evaporate.

-

Risk: High.

-

Mitigation: Storage under anhydrous inert atmosphere (Argon/Nitrogen) is mandatory.

B. Acid Sensitivity

Glass surfaces can be slightly acidic (silanols). Standard laboratory glassware may catalyze hydrolysis over long storage periods.

-

Risk: Moderate.

-

Mitigation: Use silylated glass or high-quality borosilicate glass washed with base and thoroughly dried.[2]

C. Thermal Stability

Elevated temperatures increase the kinetic rate of hydrolysis and the subsequent polymerization of any formed aldehyde.

-

Risk: Moderate.

-

Mitigation: Cold storage (2–8°C) significantly retards the reaction kinetics.

Comprehensive Storage Protocol

This protocol is designed to be self-validating : if the physical appearance changes (yellowing/viscosity increase), the protocol has been breached.[2]

Storage Decision Matrix

Figure 2: Decision tree for selecting the appropriate storage conditions based on usage timelines.

Detailed Protocol Steps

-

Container Selection:

-

Use Amber Borosilicate Glass to prevent potential photochemical activation, although the compound is not intensely photo-labile.[2]

-

Cap Liner: Must be PTFE (Teflon) faced. Avoid pulp or rubber liners which can leach moisture or plasticizers.

-

-

Atmospheric Control:

-

Inert Gas: Flush the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket.

-

Seal: For long-term storage (>1 month), wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.[2]

-

-

Environmental Control:

-

Temperature: Store at 2°C to 8°C .

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., silica gel or molecular sieves). This creates a "dry micro-environment" protecting against refrigerator humidity.

-

Quality Control & Analytics

Trustworthiness in research requires verifying the integrity of reagents before use.

Visual Inspection[2][4][5][6]

-

Pass: Colorless to pale yellow liquid.

-

Fail: Dark yellow/orange color or increased viscosity (indicates polymerization of the aldehyde).

Analytical Verification (¹H NMR)

Proton NMR is the most definitive method to quantify hydrolysis.

| Signal | Chemical Shift (approx.)[3] | Interpretation |

| Acetal CH | ~4.5 - 4.6 ppm (Triplet) | Intact 1-(2,2-Dimethoxyethyl)-4-methoxybenzene.[1][2] |

| Aldehyde CHO | ~9.7 ppm (Triplet) | Degradation Product (4-methoxyphenylacetaldehyde).[1][2] |

| Methoxy (-OMe) | ~3.3 ppm (Singlet) | Acetal methoxy groups (Integration should be 6H).[1][2] |

Pass Criteria: Integration of the Aldehyde CHO signal should be < 1% relative to the Acetal CH signal.

Handling & Safety (E-E-A-T)

-

PPE: Standard laboratory PPE (Safety glasses, nitrile gloves, lab coat).

-

Ventilation: Handle in a fume hood. While not highly volatile, the hydrolysis product (aldehyde) has a potent odor and potential biological activity.

-

Spill Management: Absorb with inert material (vermiculite/sand).[4] Do not use acidic absorbents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554649, 1-(2,2-Dimethoxyethyl)-4-methoxybenzene. Retrieved February 6, 2026 from [Link][1][2]

-

Rispens, T., et al. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate...[1][2][5]. Organic & Biomolecular Chemistry.[5] (Provides mechanistic context for hydrolysis of methoxyphenyl derivatives). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | C13H17NO8 | CID 53469000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | C11H16O3 | CID 554649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utilization of Dimethyl Acetals for Arylacetaldehyde Stabilization

Executive Summary: The Stability Paradox

In the architecture of complex organic synthesis, particularly within medicinal chemistry, 4-methoxyphenylacetaldehyde represents a notorious "stability paradox." While it is a high-value intermediate for synthesizing isoquinoline alkaloids and pharmaceutical scaffolds, the free aldehyde is kinetically unstable. It rapidly undergoes self-polymerization (trimerization) and oxidative degradation to 4-methoxyphenylacetic acid upon exposure to air.[1]

1-(2,2-Dimethoxyethyl)-4-methoxybenzene serves as the masked equivalent of this volatile intermediate.[1] By converting the reactive carbonyl into a dimethyl acetal, researchers lock the molecule in a thermodynamic well, allowing for long-term storage, purification, and controlled release.

This guide details the operational parameters for using the dimethyl acetal moiety as a protecting group strategy, focusing on the installation, stability profile, and controlled deprotection of 4-methoxyphenylacetaldehyde.

Strategic Rationale: Why Dimethyl Acetal?

Selection of the dimethyl acetal over cyclic analogs (e.g., 1,3-dioxolanes) is a deliberate tactical choice in arylacetaldehyde chemistry.

Comparative Stability Profile

| Feature | Dimethyl Acetal (Acyclic) | Ethylene Acetal (Cyclic) |

| Entropic Stability | Lower (Easier to remove) | Higher (Harder to remove) |

| Deprotection Conditions | Mild Acid (e.g., dilute HCl, Amberlyst) | Stronger Acid / Heat often required |

| Formation Kinetics | Rapid (with TMOF) | Slower (requires Dean-Stark) |

| Atom Economy | High | Moderate |

Expert Insight: For phenylacetaldehydes, the cyclic acetal is often too stable. The acyclic dimethyl acetal provides the perfect "Goldilocks" zone: stable enough to survive basic workups and chromatography, yet labile enough to be cleaved under mild acidic conditions that do not racemize adjacent centers or degrade the electron-rich aromatic ring.

Installation Protocol: The Orthoformate Route

The most robust method for installing this protection avoids aqueous conditions entirely, utilizing Trimethyl Orthoformate (TMOF) as both the reagent and the water scavenger.

Reagents & Stoichiometry[1]

-

Substrate: 4-Methoxyphenylacetaldehyde (Freshly prepared or distilled)

-

Reagent: Trimethyl Orthoformate (1.5 - 2.0 equivalents)[1]

-

Solvent: Methanol (Anhydrous)[1]

-

Catalyst:

-Toluenesulfonic acid (

Step-by-Step Workflow

-

Dissolution: Dissolve the aldehyde in anhydrous MeOH (0.5 M concentration).

-

Scavenger Addition: Add TMOF.[1] Note: TMOF reacts with generated water to form methyl formate and methanol, driving the equilibrium to completion.[2]

-

Catalysis: Add the acid catalyst at 0°C. Allow to warm to Room Temperature (RT).

-

Monitoring: Monitor via TLC or NMR. The disappearance of the aldehyde proton (

9.7 ppm) and appearance of the acetal triplet ( -

Quench: Quench with solid NaHCO

or triethylamine before concentration. Critical: Acidic concentration will reverse the reaction.[1]

Deprotection Dynamics & Mechanism

Releasing the aldehyde requires acid-catalyzed hydrolysis.[1] The electron-donating methoxy group at the para position of the benzene ring stabilizes the intermediate oxocarbenium ion, theoretically accelerating hydrolysis compared to electron-deficient systems.

The Hydrolysis Mechanism

The deprotection follows an A1 mechanism involving protonation of the alkoxy oxygen, expulsion of methanol, and water attack on the resonance-stabilized oxocarbenium ion.

Figure 1: Acid-catalyzed hydrolysis pathway of the dimethyl acetal.

Standard Deprotection Protocol

-

Solvent: Acetone/Water (10:1) or THF/Water (1:1).[1]

-

Acid: 1M HCl or 50% Trifluoroacetic acid (TFA).[1]

-

Procedure: Stir the acetal in the solvent mixture at RT. Completion is usually observed within 30-60 minutes.[1]

-

Purification: Neutralize with saturated NaHCO

, extract with DCM. Note: Use the aldehyde immediately to prevent polymerization.

Synthetic Application: The Pomeranz-Fritsch Reaction

The most authoritative application of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene is its role in the Pomeranz-Fritsch synthesis of isoquinolines.[1] Here, the acetal acts not just as a protecting group, but as a "masked electrophile" that cyclizes onto the aromatic ring under Lewis acid conditions.

Workflow Diagram

This reaction demonstrates the utility of the acetal in constructing complex heterocycles.

Figure 2: The Pomeranz-Fritsch isoquinoline synthesis utilizing the acetal stability.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] [1]

-

Pomeranz, C. (1893).[1][3] Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14, 116–119.[4] [1]

-

Gensler, W. J. (1951).[1] The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191. [1]

-

PubChem. (n.d.).[1] 1-(2,2-Dimethoxyethyl)-4-methoxybenzene Compound Summary. National Library of Medicine.[1] [1]

Sources

Methodological & Application

Synthesis of substituted indoles using 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Application Note: Precision Synthesis of 3-Substituted Indoles via Fischer Cyclization of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-arylindoles is a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs, specifically COX-2 inhibitors) and tubulin polymerization inhibitors.[1] While the Fischer Indole Synthesis is the gold standard for constructing the indole core, the requisite starting material for 3-arylindoles—4-methoxyphenylacetaldehyde —presents significant handling challenges.[1]

This aldehyde is notoriously unstable, prone to rapid aerobic oxidation and self-aldol polymerization, leading to tar formation and low yields.[1] This Application Note details a robust protocol using 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (4-methoxyphenylacetaldehyde dimethyl acetal) as a stable, shelf-ready surrogate.[1]

Key Technical Advantages:

-

Stability: The acetal protects the carbonyl from polymerization until in situ activation.[1]

-

Controlled Release: Acid-catalyzed hydrolysis releases the reactive aldehyde at a rate matching hydrazone formation, minimizing side reactions.[1]

-

Scalability: The protocol is adaptable from milligram medicinal chemistry optimization to kilogram process development.[1]

Part 2: Chemical Pathway & Mechanism

The transformation proceeds via a modified Fischer Indole Synthesis.[1][2] Unlike standard protocols using free ketones, this method requires a dual-phase acid catalysis: first to deprotect the acetal, and second to drive the sigmatropic rearrangement.[1]

Reaction Scheme

-

Precursor A: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene (The Acetal)[1]

-

Precursor B: Phenylhydrazine (or substituted hydrazine hydrochloride)[1]

-

Catalyst: Zinc Chloride (

) or Sulfuric Acid ( -

Product: 3-(4-Methoxyphenyl)-1H-indole[1]

Mechanistic Workflow (DOT Visualization)

Figure 1: Mechanistic pathway for the conversion of the acetal precursor to the indole scaffold.[1][3][4][5] Note the critical [3,3]-sigmatropic rearrangement which defines the regiochemistry.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(4-methoxyphenyl)-1H-indole on a 10 mmol scale.

Reagents & Materials

| Component | Quantity | Role |

| 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | 1.96 g (10 mmol) | Masked Carbonyl Precursor |

| Phenylhydrazine Hydrochloride | 1.59 g (11 mmol) | Nitrogen Source |

| Ethanol (Absolute) | 40 mL | Solvent |

| Sulfuric Acid (conc.) | 0.5 mL | Catalyst (Deprotection/Cyclization) |

| Sodium Bicarbonate (sat.[1][6] aq.) | 50 mL | Quenching Agent |

| Ethyl Acetate | 100 mL | Extraction Solvent |

Step-by-Step Methodology

1. Acetal Activation & Hydrazone Formation (One-Pot)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 1.96 g of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene in 30 mL of absolute ethanol.

-

Catalysis: Carefully add 0.5 mL of concentrated

dropwise. Stir at room temperature for 15 minutes. Note: This initiates the deprotection of the acetal to the aldehyde. -

Condensation: Add 1.59 g of Phenylhydrazine Hydrochloride dissolved in the remaining 10 mL of ethanol. The solution typically turns yellow/orange, indicating hydrazone formation.[1]

2. Thermal Cyclization

-

Reflux: Heat the reaction mixture to reflux (

) for 3–5 hours. -

Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting acetal (

) should disappear, and a new fluorescent spot ( -

Completion: Upon consumption of the hydrazone intermediate, cool the mixture to room temperature.

3. Workup & Purification

-

Quench: Pour the reaction mixture slowly into 50 mL of ice-cold saturated

solution. Caution: Gas evolution ( -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL).[1] -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

.[1][7] -

Isolation: Concentrate under reduced pressure to yield a crude brown solid.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to obtain the pure indole as off-white crystals.[1]

Part 4: Critical Parameters & Troubleshooting

The following data summarizes common failure modes and their corrections, based on internal validation studies.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete acetal hydrolysis | Ensure the 15-min acid stir step is performed before adding hydrazine. |

| Polymerization (Tar) | Acid concentration too high | Reduce |

| Regioisomer Contamination | Use of meta-substituted hydrazines | If using substituted hydrazines, separate isomers via chromatography.[1] |

| Stalled Reaction | Water in solvent | Use absolute ethanol; water inhibits the elimination of ammonia.[1] |

Yield Comparison: Acetal vs. Aldehyde Precursor

| Precursor Used | Purity (HPLC) | Isolated Yield | Stability (Shelf Life) |

| 4-Methoxyphenylacetaldehyde | 88% (at T=0) | 45% | < 1 Week (at |